molecular formula C15H13N B1593685 6-Methyl-2-phenyl-1H-indole CAS No. 66354-87-8

6-Methyl-2-phenyl-1H-indole

Cat. No. B1593685
CAS RN: 66354-87-8
M. Wt: 207.27 g/mol
InChI Key: WHOVJSPCXWJPBL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1H-indole is a chemical compound that belongs to the indole family. It has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-Methyl-2-phenyl-1H-indole, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Properties

Indole derivatives have shown potential in the field of oncology. They have been found to possess anticancer properties, making them a subject of interest in cancer research .

Anti-HIV Properties

Indole derivatives have been found to possess anti-HIV properties . This suggests potential applications in the development of treatments for HIV .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .

Antitubercular Properties

Indole derivatives have been found to possess antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes .

These are just a few of the many potential applications of 6-Methyl-2-phenyl-1H-indole in scientific research. It’s clear that this compound has a wide range of potential uses in the field of medicinal chemistry .

properties

IUPAC Name

6-methyl-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOVJSPCXWJPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294050
Record name 6-Methyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenyl-1H-indole

CAS RN

66354-87-8
Record name 66354-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66354-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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